(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
CAS No.: 1311283-81-4
Cat. No.: VC2762757
Molecular Formula: C23H19ClF3N3O
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone - 1311283-81-4](/images/structure/VC2762757.png)
Specification
CAS No. | 1311283-81-4 |
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Molecular Formula | C23H19ClF3N3O |
Molecular Weight | 445.9 g/mol |
IUPAC Name | (E)-3-(2-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-6-5-7-16(12-15)21(31)10-11-28-19-9-4-3-8-18(19)24/h3-14,28H,1-2H3/b11-10+ |
Standard InChI Key | MUCWADBJUOVDEN-ZHACJKMWSA-N |
Isomeric SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F |
SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F |
Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F |
Introduction
Structural Characteristics and Properties
(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone features a chalcone scaffold (α,β-unsaturated ketone) with an E-configuration across the double bond. The compound's structure incorporates a 6-dimethylamino-4-trifluoromethyl-pyridine moiety connected to a phenyl ring, which is further linked to a propenone unit bearing a 2-chlorophenylamino group.
Molecular Information
Property | Value |
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Molecular Formula | C₂₅H₂₁ClF₃N₃O |
Molecular Weight | 471.91 g/mol |
Structural Classification | Chalcone derivative |
Key Functional Groups | Dimethylamino, trifluoromethyl, carbonyl, secondary amine |
Configuration | E (trans) |
Predicted Physicochemical Properties
Based on structurally similar compounds containing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety, the following properties can be predicted:
Spectroscopic Characterization
Predicted NMR Spectral Features
Based on related compounds containing similar structural elements, the following spectral features would be expected:
Spectral Method | Expected Features |
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¹H NMR | - Dimethylamino protons: singlet at δ 3.0-3.2 ppm (6H) - Olefinic protons: doublets at δ 6.8-7.6 ppm with J = 15-16 Hz (E-configuration) - NH proton: broad singlet at δ 9.0-10.0 ppm - Aromatic protons: complex multiplets at δ 7.0-8.5 ppm |
¹³C NMR | - Carbonyl carbon: δ 188-192 ppm - CF₃ carbon: quartet at δ 120-125 ppm - Olefinic carbons: δ 120-140 ppm - Aromatic carbons: δ 110-160 ppm - Dimethylamino carbons: δ 38-42 ppm |
¹⁹F NMR | - CF₃ group: singlet at approximately δ -62 ppm (relative to CFCl₃) |
Other Analytical Methods
The compound could be further characterized using:
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Mass Spectrometry: Expected to show molecular ion at m/z 471.9 and characteristic fragmentation patterns
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IR Spectroscopy: Characteristic bands for C=O (~1660 cm⁻¹), C=C (~1600 cm⁻¹), NH (~3300 cm⁻¹), and CF₃ (~1330-1120 cm⁻¹)
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UV-Vis Spectroscopy: Strong absorption in the 300-400 nm region due to the extended conjugation
Structure-Activity Relationships
Several structural elements in (E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone likely contribute to its potential biological activity:
Pharmacophoric Elements
Structural Element | Potential Contribution to Activity |
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Dimethylamino group | Hydrogen bond acceptor; increases basicity of pyridine nitrogen |
Trifluoromethyl group | Enhances lipophilicity; electron-withdrawing effect influences electronic distribution |
α,β-Unsaturated ketone | Michael acceptor; potential for covalent binding to nucleophilic residues in biological targets |
2-Chlorophenylamino group | Provides additional hydrogen bonding capabilities; chloro substituent enhances binding through halogen interactions |
E-configuration | Optimal spatial arrangement for target binding |
Comparison with Related Bioactive Compounds
Similar compounds containing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl moiety have demonstrated diverse biological activities. For example, compounds like 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone have shown kinase inhibitory properties . The addition of the chalcone moiety and 2-chlorophenylamino group in our compound may broaden its activity profile and potentially enhance its potency against specific targets.
Applications and Future Directions
Material Science Applications
The extended conjugated system and fluorinated moiety suggest potential applications in:
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Fluorescent probes - the dimethylamino group often serves as an electron donor in push-pull fluorophores
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Organic electronics - similar conjugated systems have been employed in organic light-emitting diodes
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Liquid crystals - the rigid rod-like structure with polar substituents is characteristic of liquid crystalline materials
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